![molecular formula C14H8N4O6S2 B14633157 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 57153-16-9](/img/structure/B14633157.png)
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with significant applications in various fields. It is characterized by the presence of diazonium groups and sulfonate groups, which contribute to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with a suitable aromatic compound containing a sulfonate group to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reagents, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used for diazotization.
Aromatic Compounds with Sulfonate Groups: Used for coupling reactions.
Reducing Agents: Such as sodium sulfite, used for reduction reactions.
Major Products Formed
Azo Dyes: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Applications De Recherche Scientifique
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles and printing.
Mécanisme D'action
The mechanism of action of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate involves the formation of azo bonds through coupling reactions. The diazonium groups act as electrophiles, reacting with nucleophilic aromatic compounds to form stable azo compounds. These reactions are facilitated by the presence of sulfonate groups, which enhance the solubility and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Diazonio-2-sulfonatophenylamine
- 2-Diazonio-4-sulfonatophenylamine
- 4-Diazonio-2-sulfonatobenzenediazonium
Uniqueness
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its dual diazonium groups and the presence of sulfonate groups, which confer enhanced stability and solubility. This makes it particularly suitable for applications in dye synthesis and other industrial processes.
Propriétés
Numéro CAS |
57153-16-9 |
|---|---|
Formule moléculaire |
C14H8N4O6S2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
5-diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H |
Clé InChI |
LENCUDCCCFORSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


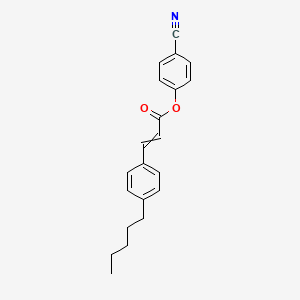

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
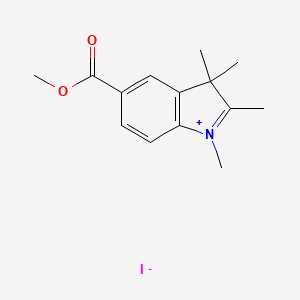



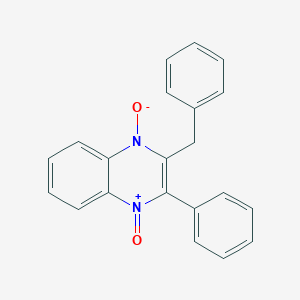
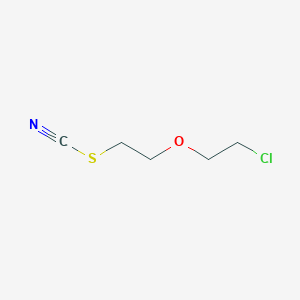
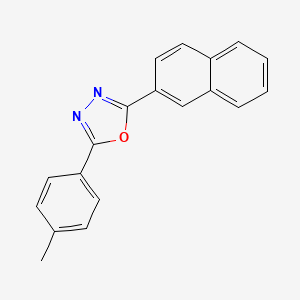


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)

